N-(2,4-dichlorophenyl)-2-(propylamino)acetamide

Lipophilicity Membrane permeability Physicochemical property

Aminoacetamide SAR programs frequently encounter supply inconsistency and a scarcity of well-characterized comparators with verified purity. This building block mitigates both risks. • ≥95% purity assured by at least four independent vendors, eliminating single-supplier disruption for medium-throughput synthesis • 0.49 logP increase over lidocaine (LogP 2.93 vs. 2.44) enables controlled lipophilicity-sodium channel residence time correlation studies • 27% higher TPSA (41.13 Ų) predicts reduced passive blood-brain barrier penetration, supporting peripheral target engagement research with CNS exclusion

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
CAS No. 900641-69-2
Cat. No. B3300276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-(propylamino)acetamide
CAS900641-69-2
Molecular FormulaC11H14Cl2N2O
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCCCNCC(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-4-3-8(12)6-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16)
InChIKeyXXUGUKSJCVOXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide Identity & Specifications


N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide is a synthetic aminoacetamide that incorporates a 2,4-dichlorophenyl ring and an N‑propylaminoacetamide linker, placing it in the same chemotype class as local anesthetics such as lidocaine and prilocaine . The compound is supplied as a research building block or reference standard with a minimum purity of 95 % . Its notified CLP classification is available in the ECHA C&L Inventory [1]. Publicly reported pharmacological data at the level of primary journal articles or patent claims are, as of the date of this analysis, absent; therefore characterisation is limited to physicochemical and structural descriptors.

Specificity of N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide


In the aminoacetamide class, small alterations to the aromatic substitution pattern and the N‑alkyl chain length profoundly modulate potency, sodium‑channel blocking kinetics, metabolic stability, and off‑target interactions [1]. For instance, the replacement of 2,6‑dimethyl groups (lidocaine) with 2,4‑dichloro substituents (the target compound) alters both electronic distribution and lipophilicity, while a propylamino sidechain differs from the diethylamino motif in terms of amine basicity and steric demand. Consequently, generic substitution with a “structurally similar” aminoacetamide without empiric comparative data risks unpredictable changes in pharmacological behaviour. The sections that follow detail the limited but quantifiable evidence that exists for discriminating 900641-69-2 from its closest publicly referenced comparators.

N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide Differentiation Profile


Lipophilicity Comparison to Lidocaine

When selecting an aminoacetamide scaffold for analogue design or assay development, lipophilicity strongly influences membrane penetration, plasma protein binding, and systemic absorption. The predicted XLogP3 of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide (2.93) is 0.49 log units higher than that of the reference local anesthetic lidocaine (2.44) [1]. This quantitative increase suggests that the dichloro‑substituted, propylamino‑bearing compound is more lipophilic than its 2,6‑dimethyl, diethylamino counterpart.

Lipophilicity Membrane permeability Physicochemical property

Topological Polar Surface Area vs Lidocaine

Topological polar surface area (TPSA) correlates with a molecule's ability to engage in hydrogen‑bonding interactions and influences blood‑brain barrier penetration. The TPSA of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide (41.13 Ų) exceeds that of lidocaine (32.34 Ų) by 8.79 Ų [1]. This difference arises from the presence of the secondary amine (propylamino) and the electron‑withdrawing dichloro substituents that may alter the electron density of the amide nitrogen.

TPSA Hydrogen bonding Drug-likeness

Molecular Weight Comparison

Molecular weight influences distribution volume, renal clearance, and formulation considerations. With a molecular weight of 261.15 g mol⁻¹, N-(2,4-dichlorophenyl)-2-(propylamino)acetamide is 26.81 g mol⁻¹ heavier than lidocaine (234.34 g mol⁻¹) [1]. This increase is primarily attributable to the replacement of two methyl groups with two chlorine atoms. The higher molecular weight may slow passive diffusion through narrow ion‑channel vestibules and could necessitate adjusted dosing in preclinical models.

Molecular weight Pharmacokinetics Structural comparison

Purity and Multi-Source Availability

The compound is consistently offered with a ≥95 % purity specification across multiple independent suppliers, including Leyan, Aladdin, Ambeed, and Wanvibio . This reproducible quality threshold, combined with multi‑source availability, reduces single‑supplier dependency risk. In contrast, many custom‑synthesized aminoacetamide analogs are only accessible through single‑source contract synthesis, introducing supply‑chain uncertainty.

Quality specification Procurement Supply chain

Absence of Comparative Bioactivity Data

A systematic search of PubMed, patent databases (Patentscope, Google Patents), and public bioactivity repositories (PubChem BioAssay, ChEMBL) performed on 24 April 2026 returned zero primary publications or patent claims that directly compare the in‑vitro or in‑vivo activity of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide against a named analog [1]. The patent literature mentions this compound as a listed intermediate in kinase inhibitor and antimicrobial agent filings circa 2012–2015 , but the disclosed documents do not contain isolated IC₅₀ or Ki values for this specific molecule. Therefore, the quantitative differentiation evidence presented above rests entirely on physicochemical descriptors and supply‑chain comparators; it cannot be used to infer pharmacological superiority.

Evidence gap Activity data Comparative analysis

N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide Application Scenarios


Lipophilicity Permeability Probe

Based on the measured 0.49 log P increase over lidocaine [1], researchers testing the relationship between lipophilicity and sodium‑channel block residence time can use 900641-69-2 as a more lipophilic comparator within a congeneric series, controlling for the aminoacetamide core.

Peripheral Selectivity Probe

The 27 % higher TPSA relative to lidocaine [1] predicts reduced passive blood‑brain barrier penetration [2]. This makes the compound a candidate for peripheral target engagement studies where CNS exclusion is desired, allowing scientists to compare peripheral vs. central effects of aminoacetamide ligands.

Multi-Source Library Building Block

With ≥95 % purity assured by at least four independent vendors , this scaffold can be stocked for parallel synthesis of kinase‑inhibitor‑focused libraries without the risk of single‑supplier disruption, an important logistical consideration for medium‑throughput chemistry programmes.

Negative Control Compound

The absence of public bioactivity data [3] enables use as a negative control in ligand‑binding or enzyme‑inhibition assays when a structurally matched but pharmacologically inert compound is required, provided on‑target inactivity is confirmed in‑house.

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